molecular formula C15H26N4O2 B6974897 N-(1,5-dimethylpyrazol-3-yl)-N'-pentyl-N'-propan-2-yloxamide

N-(1,5-dimethylpyrazol-3-yl)-N'-pentyl-N'-propan-2-yloxamide

Cat. No.: B6974897
M. Wt: 294.39 g/mol
InChI Key: CDPKLHAYMGBYAD-UHFFFAOYSA-N
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Description

N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a pyrazole ring substituted with dimethyl, pentyl, and propan-2-yloxamide groups.

Properties

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-N'-pentyl-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-6-7-8-9-19(11(2)3)15(21)14(20)16-13-10-12(4)18(5)17-13/h10-11H,6-9H2,1-5H3,(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPKLHAYMGBYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C(C)C)C(=O)C(=O)NC1=NN(C(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide typically involves the reaction of 1,5-dimethylpyrazole with appropriate alkylating agents and amides. One common synthetic route includes the alkylation of 1,5-dimethylpyrazole with pentyl bromide, followed by the reaction with propan-2-yloxamide under suitable conditions. The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide can be compared with other similar pyrazole derivatives, such as:

    N-(1,5-dimethylpyrazol-3-yl)-N’-butyl-N’-propan-2-yloxamide: Similar structure but with a butyl group instead of a pentyl group.

    N-(1,5-dimethylpyrazol-3-yl)-N’-hexyl-N’-propan-2-yloxamide: Similar structure but with a hexyl group instead of a pentyl group.

    N-(1,5-dimethylpyrazol-3-yl)-N’-ethyl-N’-propan-2-yloxamide: Similar structure but with an ethyl group instead of a pentyl group.

The uniqueness of N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

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